4-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
4-Methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel compound known for its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves the following steps:
Formation of the Triazole Ring: : This is generally achieved through a "click" chemistry approach, where an azide and an alkyne undergo a cycloaddition reaction.
Coupling with Piperidine: : The triazole intermediate is then reacted with piperidine through a nucleophilic substitution reaction.
Attachment of the Benzamide Group: : Finally, the piperidine-triazole compound is coupled with 4-methoxybenzoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimizing each step for efficiency and yield. Techniques such as continuous flow chemistry and automated synthesis might be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo various types of reactions, including:
Oxidation: : The methoxy group can be oxidized under specific conditions.
Reduction: : The triazole ring may be reduced to form different functional groups.
Substitution: : The piperidine and benzamide groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include KMnO4 or CrO3 under acidic conditions.
Reduction: : Reagents such as LiAlH4 or NaBH4 are typically used.
Substitution: : Conditions vary depending on the specific substituents involved but often involve bases like KOH or NaOH and solvents like methanol or dichloromethane.
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the triazole ring could lead to a dihydrotriazole product.
Scientific Research Applications
This compound has found applications across various fields of scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in the development of novel materials and as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 4-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects is primarily through its interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, altering their activity.
Pathways Involved: : The compound may influence various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(1-(1-(phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
4-methoxy-N-(1-(1-(p-tolyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)benzamide
Uniqueness
What sets 4-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide apart is its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry. Its triazole ring, in particular, offers unique stability and versatility compared to other similar compounds.
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Properties
IUPAC Name |
4-methoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-3-7-19(8-4-16)28-15-21(25-26-28)23(30)27-13-11-18(12-14-27)24-22(29)17-5-9-20(31-2)10-6-17/h3-10,15,18H,11-14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUGWGSCRGJERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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